
1-Ethoxy-1-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-phenylpropan-2-one is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylacetone, characterized by the presence of an ethoxy group attached to the carbon adjacent to the carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetone with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the ethoxy group to attach to the carbon adjacent to the carbonyl group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the reaction and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions may involve nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which 1-ethoxy-1-phenylpropan-2-one exerts its effects involves interactions with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ethoxy group can influence the compound’s reactivity and solubility. The pathways involved may include enzyme-catalyzed transformations and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: A precursor to 1-ethoxy-1-phenylpropan-2-one, characterized by the absence of the ethoxy group.
1-Phenyl-2-propanone: Another related compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
21165-34-4 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-ethoxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI-Schlüssel |
RLCDFEVCFNBHMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



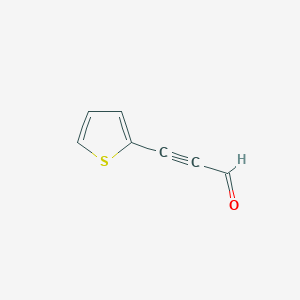

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
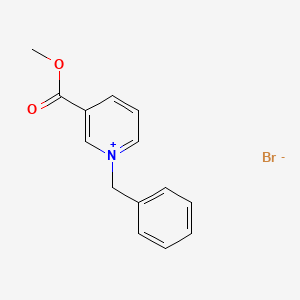

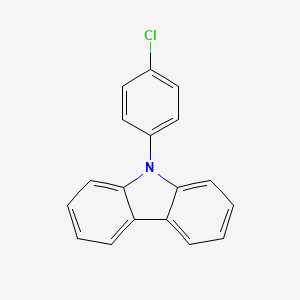

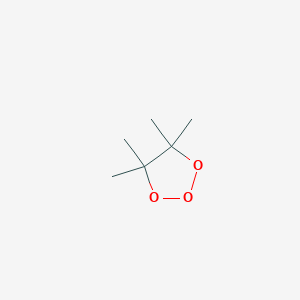
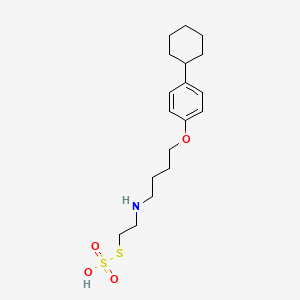
![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)

